![molecular formula C12H15F2NO5S B14390381 Butyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate CAS No. 90096-50-7](/img/structure/B14390381.png)
Butyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a butyl group, a difluoromethoxy group, and a benzene sulfonyl group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate typically involves the reaction of 2-(difluoromethoxy)benzenesulfonyl chloride with butylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Butyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The carbamate group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to release the corresponding amine and sulfonic acid.
Oxidation and reduction: The benzene ring can undergo electrophilic aromatic substitution reactions, while the difluoromethoxy group can be involved in oxidation-reduction reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and bases like sodium hydroxide.
Hydrolysis: Acidic or basic conditions can be used, with reagents like hydrochloric acid or sodium hydroxide.
Oxidation and reduction: Reagents such as potassium permanganate or sodium borohydride are commonly used.
Major Products Formed
Nucleophilic substitution: The major products are the substituted carbamates.
Hydrolysis: The products are butylamine and 2-(difluoromethoxy)benzenesulfonic acid.
Oxidation and reduction: The products depend on the specific reagents and conditions used.
Scientific Research Applications
Butyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate involves the formation of a stable carbamate linkage with amines. This linkage protects the amine group from unwanted reactions during synthetic processes. The compound can be deprotected under mild conditions, releasing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
t-Butyloxycarbonyl (Boc) carbamate: Commonly used as a protecting group for amines, removed under acidic conditions.
Fluorenylmethoxycarbonyl (Fmoc) carbamate: Another protecting group for amines, removed under basic conditions.
Uniqueness
Butyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate is unique due to its difluoromethoxy group, which imparts distinct chemical properties and reactivity compared to other carbamates. This makes it a valuable intermediate in specific synthetic applications where other carbamates may not be suitable .
Properties
CAS No. |
90096-50-7 |
|---|---|
Molecular Formula |
C12H15F2NO5S |
Molecular Weight |
323.31 g/mol |
IUPAC Name |
butyl N-[2-(difluoromethoxy)phenyl]sulfonylcarbamate |
InChI |
InChI=1S/C12H15F2NO5S/c1-2-3-8-19-12(16)15-21(17,18)10-7-5-4-6-9(10)20-11(13)14/h4-7,11H,2-3,8H2,1H3,(H,15,16) |
InChI Key |
ZFTJKRAUVSDDEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NS(=O)(=O)C1=CC=CC=C1OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


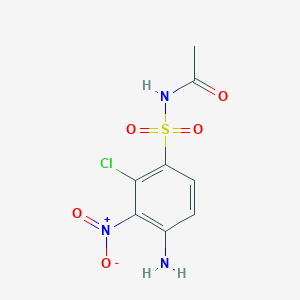
![7-Oxabicyclo[4.1.0]heptane-3-carboxamide](/img/structure/B14390306.png)
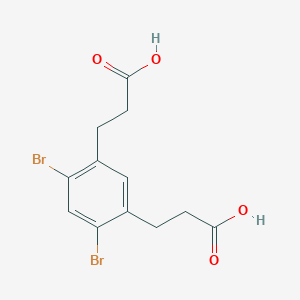
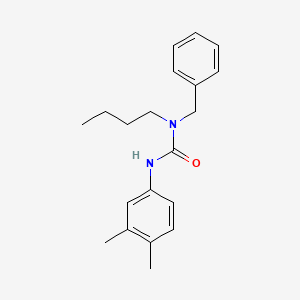
![1-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)piperidine](/img/structure/B14390312.png)
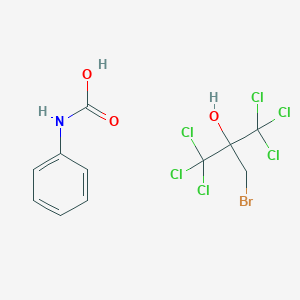
![N-{4-[2-(2,6-Dioxopiperidin-1-yl)ethoxy]phenyl}acetamide](/img/structure/B14390320.png)
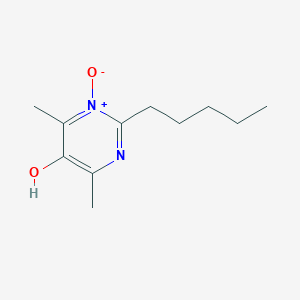
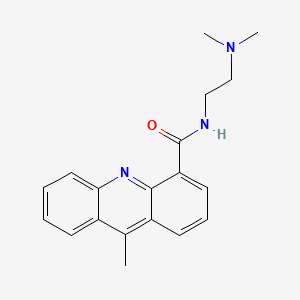
![2-(Furan-2-yl)-1-methyl-4,5-dihydro-1H-benzo[g]indole](/img/structure/B14390347.png)
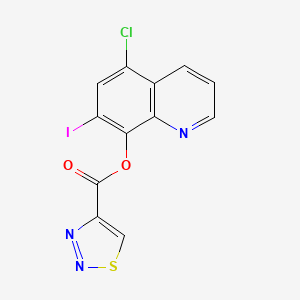
![4-[(2-Nitrophenyl)sulfanyl]thiomorpholine](/img/structure/B14390356.png)
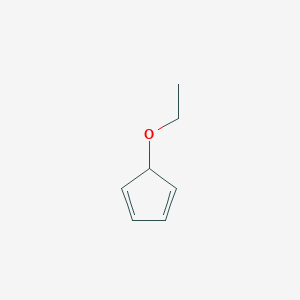
![2-[(Propan-2-yl)oxy]phenyl pent-1-en-1-ylcarbamate](/img/structure/B14390362.png)
